3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-21-14-8-6-13(10-16(14)22-2)25(19,20)18-11-12-5-7-15(23-12)17-4-3-9-24-17/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYDXZCZPIUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core benzenesulfonamide structure, followed by the introduction of the methoxy groups and the thiophene-furan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy, thiophene, and furan groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antimicrobial Applications
The primary application of 3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide lies in its antimicrobial properties . The sulfonamide group inhibits the enzyme dihydropteroate synthase (DHPS), disrupting bacterial growth by interfering with folate synthesis. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Case Studies
- In Vitro Antimicrobial Activity : In studies evaluating various sulfonamide derivatives, compounds similar to this compound demonstrated significant activity against E. coli and B. subtilis. These studies utilized computational docking to predict binding affinities to DHPS, suggesting a promising pathway for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has also indicated potential anti-inflammatory effects of this compound. The presence of methoxy groups may enhance its ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. In particular, compounds with similar structures have been shown to exhibit anti-inflammatory activity in various preclinical models .
Case Studies
- COX Inhibition : A study on related compounds demonstrated their effectiveness as COX inhibitors, suggesting that this compound could similarly modulate inflammatory pathways .
Anticancer Potential
The anticancer properties of this compound are under investigation. Its unique structure may facilitate interactions with cellular targets involved in cancer progression.
Case Studies
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Heterocyclic Influence : The furan-thiophene system may offer π-stacking capabilities distinct from oxadiazole or thiadiazole derivatives .
- Synthetic Feasibility : Gold(I)-catalyzed methods (as in ) could be adapted for synthesizing the target compound, though methoxy groups may require orthogonal protection strategies.
Biological Activity
3,4-Dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound features a benzene sulfonamide core, two methoxy groups, and functional groups including a thiophene and a furan ring. Its molecular formula is , with a molecular weight of approximately 393.48 g/mol .
Structure and Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the thiophene and furan moieties. The unique structural arrangement is believed to contribute to its biological activity.
Biological Activity
Antimicrobial Properties :
this compound exhibits significant antimicrobial activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, the compound disrupts bacterial growth and replication, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory and Anticancer Potential :
Preliminary studies indicate that this compound may also possess anti-inflammatory and anticancer properties. The exact mechanisms remain to be fully elucidated, but its structural characteristics suggest interaction with various biological pathways involved in inflammation and cancer progression.
Interaction Studies
Research indicates that this compound interacts with several biological targets primarily through enzyme inhibition. Its ability to mimic natural substrates allows it to interfere with essential metabolic pathways for bacterial survival.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethoxy-N-{[4-(thiophen-3-yl)methyl]}benzene-1-sulfonamide | Contains dimethoxy groups and a thiophene ring | Different substitution pattern on the thiophene |
| 2,5-Dimethoxy-N-(phenylmethyl)benzene-1-sulfonamide | Similar benzene sulfonamide core | Lacks furan and thiophene components |
| N-{[furan-3-yl]methyl}-3,4-dimethoxybenzenesulfonamide | Contains furan and methoxy groups | Absence of thiophene moiety |
The combination of both thiophene and furan rings along with specific positioning of the methoxy groups distinguishes this compound from others in its class, potentially conferring unique biological activities not observed in other sulfonamides.
Q & A
Q. What are the common synthetic routes for preparing 3,4-dimethoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzene-1-sulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 5-(thiophen-2-yl)furan-2-ylmethanamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
- Step 2 : Purification via column chromatography or recrystallization to isolate the sulfonamide product.
- Step 3 : Characterization using NMR (¹H/¹³C), mass spectrometry (MS) , and IR spectroscopy to confirm structure and purity . Key challenges include controlling reaction stoichiometry and minimizing side reactions from the electron-rich thiophene and furan moieties.
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons from thiophene/furan at δ 6.5–7.5 ppm) and confirms sulfonamide bond formation.
- High-Resolution MS : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀N₂O₅S₂).
- X-ray Crystallography : Resolves 3D structure and confirms stereoelectronic effects, often refined using SHELXL for small-molecule crystallography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of sulfonyl chloride intermediates.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate sulfonamide bond formation.
- Temperature Control : Reactions performed at 0–5°C reduce side reactions from thermally sensitive thiophene derivatives.
- In-line Monitoring : Techniques like TLC or HPLC track reaction progress .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Functional Group Modifications : Substituting methoxy groups with halogens or alkyl chains to assess electronic/steric effects on bioactivity.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors.
- In Vitro Assays : IC₅₀ determinations (e.g., kinase inhibition assays) quantify potency changes post-modification .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Purity Variability : Impurities >95% (HPLC-UV) are critical; repurify using preparative HPLC.
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (for cytotoxicity studies).
- Orthogonal Validation : Confirm activity via dual methods (e.g., fluorescence polarization and surface plasmon resonance) .
Q. What methodologies are used to predict and validate metabolic pathways of this compound?
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I/II metabolites.
- Computational Tools : Software like ADMET Predictor™ simulates metabolic sites (e.g., sulfonamide hydrolysis or thiophene oxidation) .
Experimental Design Challenges
Q. How can researchers address low solubility in biological assays?
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Structural Analogues : Replace hydrophobic moieties (e.g., dimethoxybenzene) with polar substituents .
Q. What computational approaches are effective for target identification?
- Phylogenetic Analysis : Compare homology of suspected targets (e.g., kinases) across species.
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS simulations).
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes .
Q. How should crystallographic data discrepancies be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
